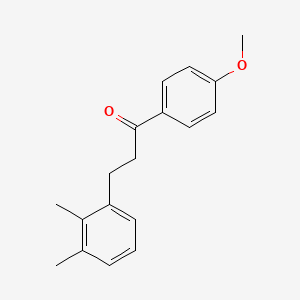
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. Attached to the phenyl ring at the 3rd position is a propiophenone group, which consists of a three-carbon chain ending in a carbonyl group (C=O), and another phenyl ring. The 2’-fluoro indicates that a fluorine atom is attached to the second carbon in the propiophenone chain .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the phenyl rings and the propiophenone group. The presence of the carbonyl group and the fluorine atom would also have significant effects on the molecule’s structure and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors. The carbonyl group is often a site of high reactivity in organic molecules, and the presence of the fluorine atom could also affect the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the fluorine atom, and the phenyl rings would all contribute to these properties .
Wissenschaftliche Forschungsanwendungen
Fluorination Reactions and Kinetics : The study by Jereb, Zupan, and Stavber (2004) examines the regioselectivity and kinetics of fluorination of alkyl substituted phenols, including 3,4-dimethylphenol. Their research focuses on the fluorination process using N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues and the resultant 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives (Jereb, Zupan, & Stavber, 2004).
Crystal Structures and Solvates : Research by Nath and Baruah (2013) explores the polymorphs and solvates of bis-phenols, which are structurally related to 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. This study discusses how polymorphs and solvates exhibit different crystal structures and interactions, such as O–H···O and C–H···F–C interactions (Nath & Baruah, 2013).
Application in Luminescence Sensing : A 2015 study by Shi et al. investigates novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks are sensitive to benzaldehyde derivatives and show potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Polymer Synthesis and Properties : Hamciuc et al. (2008) synthesized a series of aromatic copolyethers containing phthalide groups and 1,3,4-oxadiazole rings. These polymers exhibit high thermal stability and potential applications in electronic materials (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).
Biodegradation Studies : Tomei and Annesini (2008) conducted a study on the biodegradation of phenolic mixtures, including 3,4-dimethylphenol, in a sequencing batch reactor. This research is significant for understanding the environmental impact and treatment of industrial effluents containing such compounds (Tomei & Annesini, 2008).
Electroactive Materials : Yamamoto et al. (1992) report on the electro-oxidative polymerization of 3,5-dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide), which has potential applications in semiconductive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Optical Properties and Sensing Applications : Tanaka et al. (2001) focus on the design of fluorescein-based fluorescence probes, which include 3,4-dimethylphenyl derivatives. These probes have applications in detecting biomolecules and in biological systems (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).
Safety And Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in a variety of chemical reactions, or it could have applications in fields like materials science or medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYJNLZTHVEPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644853 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898779-59-4 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














